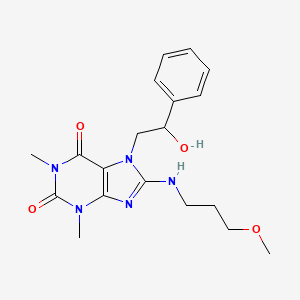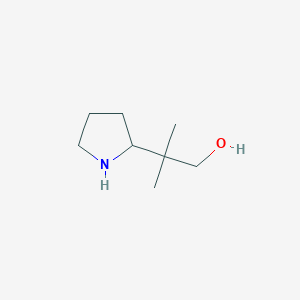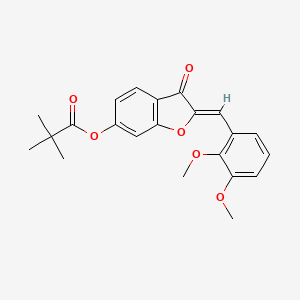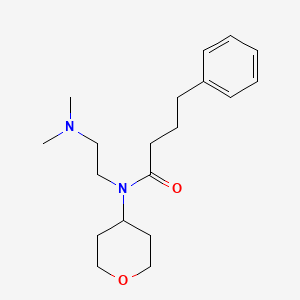
7-(2-hydroxy-2-phenylethyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-2-phenylethyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-2-phenylethyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-2-phenylethyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Chemical Properties
The compound's molecular structure and properties have been a subject of research, focusing on its purine fused-ring skeleton. In a study, the purine skeleton is described as planar, with the morpholine ring adopting a chair conformation. This structural analysis helps in understanding the compound's potential interactions and stability, which is crucial for its applications in medicinal chemistry. The presence of statistical disorder within the hydroxy group and the stabilization through a network of intermolecular hydrogen bonds highlight the compound's intricate molecular behavior. These findings were discussed in detail by Z. Karczmarzyk, J. Karolak-Wojciechowska, and M. Pawłowski (1995) (Karczmarzyk et al., 1995).
Pharmacological Potential
The compound and its derivatives have been evaluated for their pharmacological potential, particularly in the domain of analgesic and anti-inflammatory activities. A study led by M. Zygmunt et al. (2015) designed and synthesized a series of derivatives, evaluating their analgesic properties in vivo. These compounds showed significant analgesic activity, highlighting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Molecular Conformation Studies
Further insights into the compound's molecular behavior come from conformation studies of related molecules. Karczmarzyk and Pawłowski (1997) described the crystal structure of a similar compound, emphasizing the importance of molecular geometry and intramolecular hydrogen bonding in determining stability and reactivity. Such studies are vital for designing drugs with desired pharmacokinetic and pharmacodynamic properties (Karczmarzyk & Pawłowski, 1997).
Antimicrobial and Antiviral Properties
Research on the compound's derivatives has also uncovered antimicrobial and antiviral properties. M. Romanenko et al. (2016) developed a synthesis method for 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and studied their physicochemical and biological properties. These compounds exhibited antimicrobial and antifungal activities against clinically significant pathogens, suggesting their potential in developing new treatments for infectious diseases (Romanenko et al., 2016).
properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-22-16-15(17(26)23(2)19(22)27)24(18(21-16)20-10-7-11-28-3)12-14(25)13-8-5-4-6-9-13/h4-6,8-9,14,25H,7,10-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAGVMTOZESTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-2-phenylethyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)
![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)


![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)



![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)

![1-(2-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2554067.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2554068.png)